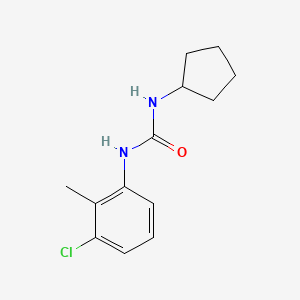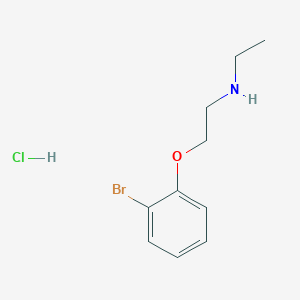
1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the urea moiety and a 3-chloro-2-methylphenyl group attached to the carbon atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylaniline with cyclopentyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, 3-chloro-2-methylaniline and cyclopentyl isocyanate, are fed into the reactor, where they react under controlled temperature and pressure conditions. The product is then separated from the reaction mixture using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionality.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)-3-cyclohexylurea
- 1-(3-Chloro-2-methylphenyl)-3-cyclopropylurea
- 1-(3-Chloro-2-methylphenyl)-3-cyclobutylurea
Uniqueness
1-(3-Chloro-2-methylphenyl)-3-cyclopentylurea is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9-11(14)7-4-8-12(9)16-13(17)15-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQPCJBZUISNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-(2-(3-methyl-2-thienyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5272710.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5272718.png)
![8-[3-(2-furyl)-3-phenylpropanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5272722.png)
![2-imino-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5272727.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5272741.png)
![2-[(4-ethoxypiperidin-1-yl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5272743.png)
![2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]benzamide](/img/structure/B5272749.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5272760.png)
![N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide](/img/structure/B5272778.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5272806.png)

![3-[(dimethylamino)methyl]-1-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5272813.png)

![N-(3-{[(2-bromophenyl)carbonyl]amino}propyl)pyridine-2-carboxamide](/img/structure/B5272824.png)
